CYP3A4 Inhibitory Potency of the 6,7‑Dimethyl‑N‑benzyl Derivative vs. Analogous Pyrrolopyrazinones
The N‑(2,6‑dimethylbenzyl) derivative of 6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1‑amine (CHEMBL1080717) displays a CYP3A4 IC₅₀ of 1.60 × 10³ nM (1.6 µM) in a fluorescence‑based assay using 7‑benzyloxyquinoline as the substrate [1]. In contrast, a representative pyrrolo[1,2‑a]pyrazin‑1(2H)‑one bearing a different substitution pattern (CHEMBL4632471) exhibits a substantially weaker CYP3A4 IC₅₀ of 1.17 × 10⁴ nM (11.7 µM) under comparable recombinant enzyme conditions [2]. The 7.3‑fold difference in inhibitory potency underscores how the 6,7‑dimethyl substitution on the pyrrolo[1,2‑a]pyrazinone core markedly enhances CYP3A4 engagement relative to other members of the chemotype. Additionally, the same 6,7‑dimethyl derivative shows a CYP2C19 IC₅₀ of 4.70 × 10³ nM (4.7 µM) [1], indicating a degree of isoform selectivity that may be exploitable in medicinal chemistry programs focused on minimizing CYP‑mediated drug–drug interactions.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.60 × 10³ nM (N‑(2,6‑dimethylbenzyl)‑6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1‑amine; CHEMBL1080717) |
| Comparator Or Baseline | 1.17 × 10⁴ nM (pyrrolo[1,2‑a]pyrazin‑1(2H)‑one derivative CHEMBL4632471) |
| Quantified Difference | 7.3‑fold more potent CYP3A4 inhibition by the 6,7‑dimethyl derivative |
| Conditions | Recombinant human CYP3A4; 7‑benzyloxyquinoline substrate; fluorescence readout (BindingDB/ChEMBL curated data) |
Why This Matters
A 7.3‑fold difference in CYP3A4 IC₅₀ can translate into meaningful distinctions in first‑pass metabolism liability and drug–drug interaction risk, making the 6,7‑dimethyl scaffold the appropriate choice when CYP450 profiling is a project goal.
- [1] BindingDB entry BDBM50311747 (CHEMBL1080717). N‑(2,6‑Dimethylbenzyl)‑6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1‑amine – CYP3A4 IC₅₀ = 1.60 × 10³ nM; CYP2C19 IC₅₀ = 4.70 × 10³ nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50311747 (accessed 2026-04-30). View Source
- [2] BindingDB entry BDBM50538441 (CHEMBL4632471). Pyrrolo[1,2‑a]pyrazin‑1(2H)‑one derivative – CYP3A4 IC₅₀ = 1.17 × 10⁴ nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538441 (accessed 2026-04-30). View Source
